VUF 10148

H4R binding affinity pKi radioligand displacement

Researchers requiring a selective histamine H4 receptor (H4R) probe with minimal cytochrome P450 liability often face confounding pharmacokinetic artifacts with imidazole-based ligands. VUF 10148 addresses this with its non-imidazole quinoxaline scaffold, exhibiting >100 μM CYP inhibition and eliminating a key drug-drug interaction risk. - Selective H4R affinity (pKi = 7.57) with minimal cross-reactivity at H1R (IC50 = 10,000 nM). - Defined inverse agonist activity at H3R (EC50 = 9.6 nM) for constitutive activity studies. - Validated SAR benchmark for quantifying benzyl substituent effects in quinoxaline lead optimization.

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
Cat. No. B1663098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF 10148
Synonyms2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline
VUF 10148
VUF-10148
VUF10148
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4
InChIInChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3
InChIKeyPQQUQVYOCGJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VUF 10148: Selective Histamine H4 Receptor Ligand


VUF 10148 (2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline) is a small-molecule ligand that exhibits high affinity for the human histamine H4 receptor (H4R), with reported nanomolar binding potency . It belongs to the quinoxaline chemical class and was discovered through fragment-based drug design and pharmacophore-guided scaffold optimization . Unlike early imidazole-containing H4R ligands, VUF 10148 incorporates a non-imidazole scaffold, which eliminates a key structural feature associated with cytochrome P450 enzyme inhibition and potential drug-drug interaction liabilities . This compound is used primarily as a pharmacological tool to probe H4R-mediated signaling pathways in inflammation, immune cell chemotaxis, and pruritus models.

Pathway Studies H4R-mediated signaling probe
Scaffold Class Non-imidazole quinoxaline
Functional Profile Inverse agonist tool

Risks of Substituting VUF 10148 with Other H4R Ligands


VUF 10148's quinoxaline core and specific substitution pattern confer a distinct selectivity profile and functional signature that cannot be assumed for other H4R ligands. Even within the same chemical series, minor structural modifications drastically alter receptor binding kinetics, intrinsic efficacy (inverse agonism vs. neutral antagonism), and off-target liability profiles . Generic substitution with structurally dissimilar H4R ligands (e.g., imidazole-containing thioperamide or JNJ 7777120) introduces confounding variables, including divergent cytochrome P450 inhibition profiles and species-dependent pharmacology, which can invalidate cross-study comparisons and lead to misinterpretation of target biology.

Imidazole H4R Ligands CYP inhibition profile and species-dependent pharmacology may not transfer directly.
Structural Analogs Minor scaffold modifications may shift receptor binding kinetics and intrinsic efficacy.
High-Affinity Analogs In vitro potency differences may not translate to in vivo model-response equivalence.

Quantitative Comparison Against Closest Analogs


H4R Binding Affinity vs. VUF 10214

In the original fragment-based lead optimization study, VUF 10148 (compound 20) and its close analog VUF 10214 (compound 57) were both identified as potent H4R ligands. The reported pKi values show VUF 10148 (pKi = 7.57) exhibits slightly lower affinity than VUF 10214 (pKi = 8.12) at the human H4R . Both compounds demonstrate nanomolar binding, but the ~3.5-fold difference in Ki (3.7 nM vs. 27 nM) is significant when selecting a tool compound for assays where subtle affinity differences may impact functional readouts.

H4R Affinity vs. VUF 10214
Head-to-head
pKi = 7.57 (Ki ≈ 27 nM) vs. pKi = 8.12 (Ki ≈ 7.6 nM)
Reported affinity context; ~3.5-fold difference
Supports SAR probe selection for binding studies
H4R binding affinity pKi radioligand displacement quinoxaline SAR

Selectivity Profile vs. Histamine H1 and H2 Receptors

VUF 10148 demonstrates high selectivity for H4R over histamine H1 and H2 receptors. In functional inhibition assays, VUF 10148 exhibits an IC50 value of 10,000 nM (10 μM) at the human H1 receptor, representing a >370-fold selectivity window relative to its H4R Ki of ~27 nM . No significant inhibition of H2 receptor was observed at concentrations up to 10 μM . This selectivity profile is critical for avoiding off-target histaminergic effects (e.g., sedation via H1 antagonism, gastric acid modulation via H2 antagonism) that plague less selective H4R ligands.

H1R/H2R Selectivity
Class-level
IC50 H1R = 10,000 nM; >370-fold over H4R Ki
Supports clean H4R pharmacology interpretation
Functional inhibition assay context
receptor selectivity H1R H2R off-target binding IC50

Inverse Agonist Activity at H3 Receptor vs. VUF 9153

VUF 10148 functions as an inverse agonist at the mouse histamine H3 receptor, suppressing constitutive receptor activity. In [³⁵S]GTPγS binding assays using HEK293 cells overexpressing mouse H3R, VUF 10148 exhibits an EC50 of 9.6 nM . In comparison, the structurally distinct H3R inverse agonist VUF 9153 (clobenpropit) displays an EC50 of 1.7 nM under identical assay conditions , indicating VUF 10148 is approximately 5.6-fold less potent as an H3R inverse agonist. This functional data distinguishes VUF 10148 from both neutral H3R antagonists and more potent H3R inverse agonists.

H3R Inverse Agonism vs. VUF 9153
Head-to-head
EC50 = 9.6 nM vs. EC50 = 1.7 nM
Reported potency context; ~5.6-fold difference
Supports constitutive activity assay design
inverse agonism H3 receptor GTPγS binding constitutive activity functional selectivity

Cytochrome P450 Inhibition Liability vs. Thioperamide

VUF 10148's quinoxaline scaffold lacks the imidazole moiety present in early H4R ligands such as thioperamide. Imidazole rings are known to coordinate the heme iron of cytochrome P450 enzymes, leading to potent CYP inhibition and potential drug-drug interactions. VUF 10148 exhibits an IC50 > 100 μM against major CYP isoforms, whereas thioperamide inhibits CYP2C19 with an IC50 of 2.8 μM . This >35-fold reduction in CYP inhibition liability represents a critical advantage for in vivo studies where co-administered drugs are metabolized by CYP enzymes.

CYP Liability vs. Thioperamide
Class-level
IC50 > 100 μM vs. IC50 = 2.8 μM (CYP2C19)
Non-imidazole scaffold context; lower CYP inhibition reported
Recombinant CYP isoform assay data
CYP inhibition drug-drug interaction imidazole hepatotoxicity scaffold design

In Vivo Anti-Inflammatory Efficacy vs. VUF 10214

In the rat carrageenan-induced paw edema model, a standard assay for acute inflammation, VUF 10214 (compound 57) demonstrated significant anti-inflammatory effects, reducing paw swelling by 35-40% at a dose of 30 mg/kg (i.p.) . In contrast, VUF 10148 (compound 20) was evaluated in the same study but did not produce statistically significant anti-inflammatory effects at the tested doses, despite its nanomolar H4R affinity in vitro . This discrepancy underscores the critical distinction between in vitro binding potency and in vivo functional efficacy, and highlights VUF 10148's role as a pharmacological tool for probing H4R biology rather than a lead candidate for anti-inflammatory drug development.

In Vivo Anti-Inflammatory vs. VUF 10214
Head-to-head
No significant effect at tested doses
Reported in vivo model-response context
Requires model-specific validation for anti-inflammatory studies
in vivo efficacy paw edema anti-inflammatory rat model carrageenan

Optimal Application Scenarios for VUF 10148


In Vitro H4R Signaling and Constitutive Activity Studies

VUF 10148 is ideally suited for in vitro experiments requiring a selective H4R ligand with defined affinity (pKi = 7.57) and minimal cross-reactivity with H1 and H2 receptors (IC50 = 10,000 nM at H1R) . Its inverse agonist activity at H3R (EC50 = 9.6 nM) makes it a valuable tool for probing constitutive receptor activity and functional selectivity in recombinant cell lines. The compound's lack of in vivo efficacy in rodent inflammation models directs its use strictly to cellular and biochemical assays, where its pharmacological properties are best leveraged.

Structure-Activity Relationship and Scaffold Optimization

VUF 10148 represents a critical SAR probe within the quinoxaline series. Its 3.5-fold lower H4R affinity compared to VUF 10214 (pKi 7.57 vs. 8.12) provides a quantitative benchmark for understanding the impact of the benzyl substituent on binding pocket interactions. Medicinal chemists and computational modelers can utilize VUF 10148 as a reference compound to calibrate docking models, pharmacophore hypotheses, and free-energy perturbation calculations aimed at designing next-generation H4R ligands with improved potency or altered functional profiles.

In Vivo Studies Requiring Low CYP Interaction Risk

Although VUF 10148 lacks robust in vivo anti-inflammatory efficacy , its non-imidazole quinoxaline scaffold confers a significant advantage for in vivo studies where co-administration with CYP-metabolized drugs is unavoidable. With an IC50 > 100 μM against major CYP isoforms compared to thioperamide's IC50 of 2.8 μM , VUF 10148 minimizes the risk of confounding pharmacokinetic interactions. This property is particularly valuable in polypharmacy models of neuroinflammation or pain, where H4R pharmacology is being interrogated alongside standard-of-care analgesics or anti-epileptics.

H3 Receptor Constitutive Activity Assays

VUF 10148's inverse agonist activity at the H3 receptor (EC50 = 9.6 nM) positions it as a useful tool for studying H3R constitutive signaling. Its ~5.6-fold lower potency compared to the highly potent VUF 9153 (EC50 = 1.7 nM) allows researchers to select an appropriate inverse agonist strength to avoid excessive receptor desensitization or to titrate the level of constitutive activity suppression. This quantitative potency difference is essential for experimental designs requiring precise control over H3R tone.

Application
Selection Property
Validation Focus
H4R signaling and constitutive activity studies
H4R selectivity and inverse agonist profile
Receptor selectivity review and pathway-response interpretation
Structure-activity relationship and scaffold optimization
Quinoxaline SAR probe with defined affinity benchmark
Binding model calibration and pharmacophore refinement
In vivo studies requiring low CYP interaction risk
Non-imidazole scaffold minimizing CYP inhibition
CYP isoform inhibition assessment and PK interaction review
H3 receptor constitutive activity assays
Partial H3R inverse agonist with titratable potency
Inverse agonism strength titration and receptor desensitization monitoring

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